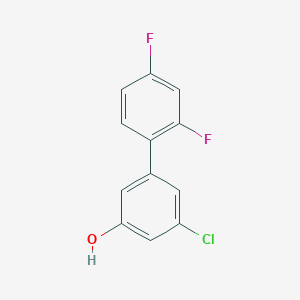

3-Chloro-5-(2,4-difluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-8-3-7(4-10(16)5-8)11-2-1-9(14)6-12(11)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRZAGROKDMNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685929 | |

| Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262002-54-9 | |

| Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representation of 3 Chloro 5 2,4 Difluorophenyl Phenol

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the official IUPAC name for this compound is 3-Chloro-5-(2,4-difluorophenyl)phenol . This name delineates the core structure as a phenol (B47542) ring, which is a benzene (B151609) ring substituted with a hydroxyl (-OH) group. The substituents on this phenol ring are a chlorine atom at the 3-position and a 2,4-difluorophenyl group at the 5-position.

Canonical SMILES Representation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES representation for this compound is OC1=CC(C2=C(F)C=C(F)C=C2)=CC(Cl)=C1 . This notation encodes the atomic connectivity and bond orders of the molecule, providing a machine-readable format for chemical information.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C12H7ClF2O sigmaaldrich.com. This indicates that each molecule is composed of twelve carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom. Based on this composition, the molecular weight of the compound is approximately 240.63 g/mol sigmaaldrich.com.

| Property | Value |

| Molecular Formula | C12H7ClF2O |

| Molecular Weight | 240.63 g/mol |

Stereochemical Considerations

Stereochemistry examines the spatial arrangement of atoms within molecules. In the case of this compound, the molecule does not possess any chiral centers or elements of planar chirality. Therefore, it does not exhibit stereoisomerism. The molecule is achiral and exists as a single, unique structure.

Synthetic Methodologies for 3 Chloro 5 2,4 Difluorophenyl Phenol and Its Analogues

Retrosynthetic Analysis

Retrosynthetic analysis of 3-Chloro-5-(2,4-difluorophenyl)phenol reveals several possible disconnections to identify potential starting materials. The most logical and common disconnection is at the C-C bond between the two aromatic rings. This disconnection points toward cross-coupling reactions as a primary synthetic strategy.

Disconnection 1 (Aryl-Aryl Bond): This approach breaks the molecule into two key synthons: a 3-chloro-5-hydroxyphenyl unit and a 2,4-difluorophenyl unit. In a forward synthesis, this translates to a reaction between an organometallic derivative of one ring and a halide derivative of the other. For instance, (3-chloro-5-hydroxyphenyl)boronic acid could be coupled with a 2,4-difluorohalobenzene, or conversely, a 3-chloro-5-halophenol could be coupled with (2,4-difluorophenyl)boronic acid. This strategy forms the basis of Suzuki-Miyaura cross-coupling. rsc.orgnih.gov

Disconnection 2 (C-O Bond): Another possibility involves the formation of the phenol (B47542) group at a late stage. This would start with a pre-formed 3-chloro-5-(2,4-difluorophenyl)aryl precursor which is then hydroxylated. This could involve methods like nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) with a hydroxide (B78521) source or the oxidation of an organoboron compound. rsc.orgorganic-chemistry.org

Disconnection 3 (C-Cl Bond): A third approach could involve the chlorination of a 5-(2,4-difluorophenyl)phenol precursor. This would require regioselective chlorination, which can be challenging to control on a phenol ring that has both ortho and para positions activated by the hydroxyl group.

Based on feasibility and the prevalence of established methods, the aryl-aryl bond disconnection is the most strategically sound approach for constructing this class of compounds.

Classical Synthetic Approaches

Traditional methods for synthesizing biphenyl (B1667301) phenols rely on well-established organic reactions, primarily focusing on either functionalizing a pre-existing phenol or building the biphenyl scaffold through carbon-carbon bond formation.

Phenol functionalization strategies involve starting with a phenol ring and introducing the aryl substituent. The direct C-H functionalization of phenols is an efficient tool for increasing molecular complexity. nih.gov However, challenges exist due to the high reactivity of the phenolic hydroxyl group and the difficulty in controlling regioselectivity, as both ortho and para positions are activated. nih.gov

One classical approach is oxidative coupling, where two phenol units are dimerized. While effective for creating symmetrical biphenyls, this method is not suitable for producing unsymmetrical structures like this compound unless a cross-coupling variant is employed. cnr.itresearchgate.net A more targeted approach involves using a directing group on the phenolic oxygen to guide the C-H activation and subsequent arylation at a specific position, although this adds extra steps for protection and deprotection. nih.gov

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for constructing aryl-aryl bonds. nih.gov This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govnih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. nih.gov

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are viable:

Reaction of a 3-chloro-5-halophenol with (2,4-difluorophenyl)boronic acid.

Reaction of (3-chloro-5-hydroxyphenyl)boronic acid with a 2,4-difluorohalobenzene.

The reaction is typically catalyzed by a Pd(0) species, which is often generated in situ from a Pd(II) precursor. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields. mdpi.com

| Catalyst/Ligand | Base | Solvent(s) | Substrates | Findings | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water/Methanol (B129727) | Arylboronic acids, Dihalo-thiadiazole | Effective for creating diaryl compounds at reflux temperatures. | nih.gov |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Bromo-quinazolines, Boronic acid pinacol (B44631) ester | High yields achieved with the use of a phase-transfer catalyst (Bu₄NBr). | mdpi.com |

| Pd(OAc)₂ / PEPPSI-Pd-NHC | - | Water | Aryl chlorides and bromides | Water-soluble catalyst allows for coupling at room temperature with good recyclability. | nih.gov |

| G-COOH-Pd Nanoparticles | - | Toluene or THF | Fluorinated bromoaryls, 4-Fluorophenylboronic acid | Heterogeneous catalyst shows good conversion rates for the synthesis of fluorinated biphenyls. | mdpi.com |

Nucleophilic aromatic substitution (SNAr) is another classical method where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. chemistrysteps.com

In the context of synthesizing this compound, an SNAr approach is less direct. It would require a highly electron-deficient chloro-difluoro-substituted benzene (B151609) ring to react with a 3-chloro-5-phenoxide nucleophile. The mechanism involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. wikipedia.orglibretexts.org However, the target molecule itself lacks the strong activating groups necessary to facilitate this reaction under standard conditions, making cross-coupling methods generally more practical. chemistrysteps.com

Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. These "green" approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

While palladium-catalyzed cross-coupling is a classical method, recent innovations have focused on making these processes greener. This includes the development of highly active catalysts that allow for lower catalyst loadings, the use of water as a solvent, and performing reactions at room temperature. nih.govresearchgate.net For example, water-soluble fullerene-supported PdCl₂ nanocatalysts have been shown to be highly effective for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net

Other novel catalytic strategies that could be applied to the synthesis of this compound analogues include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. It has been successfully applied to the oxidative coupling of phenols. cnr.it

Direct C-H Arylation: Instead of using pre-functionalized aryl halides and organometallic reagents, direct C-H arylation involves coupling an aromatic C-H bond with an aryl halide. This approach is more atom-economical as it avoids the synthesis of the organoboron or organotin precursor. Palladium catalysts are commonly used for these transformations. mdpi.comnih.gov

Catalytic Hydroxylation: Novel methods for the synthesis of phenols involve the direct hydroxylation of aryl halides or boronic acids. Palladium-catalyzed hydroxylation of aryl halides using KOH or nickel-catalyzed methods using water as the hydroxyl source provide direct routes to the phenol moiety, potentially at a late stage in the synthesis. organic-chemistry.org Green protocols for the ipso-hydroxylation of arylboronic acids utilize benign oxidants like hydrogen peroxide, sometimes catalyzed by iodine or simply promoted by a base, avoiding the need for metal catalysts entirely. rsc.orgorganic-chemistry.org

| Method | Catalyst/Reagent | Solvent | Key Features | Reference |

| Suzuki-Miyaura Coupling | Fullerene-supported PdCl₂ | Water | Green synthesis in pure water at room temperature; high yields and catalyst recyclability. | researchgate.net |

| ipso-Hydroxylation | H₂O₂ / HBr | Ethanol (B145695) | Rapid (1-minute), metal-free, ambient temperature synthesis of phenols from boronic acids. | rsc.org |

| Oxidative Coupling | Cobalt(II)[salen] | HFIP (recyclable) | Aerobic, waste-free cross-coupling of electron-rich phenols. | nih.gov |

| Pd-Catalyzed Hydroxylation | Monophosphine-Pd complex | 1,4-Dioxane/Water | Direct conversion of aryl halides to phenols using KOH. | organic-chemistry.org |

These advanced catalytic methods offer more sustainable and efficient pathways for the synthesis of complex molecules like this compound and its analogues.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediate compounds, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For molecules like this compound, this approach can streamline the construction of the core structure.

Methodologies applicable to the synthesis of substituted phenols and biphenyls in a one-pot fashion have been reported. For instance, a strategy for synthesizing 3,5-disubstituted phenols involves a one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters. This is followed by an in-situ dehydrofluorination and tautomerization to yield the phenol ring. nih.gov This type of annulation strategy could potentially be adapted to build the substituted phenol ring of the target molecule.

Furthermore, multi-component reactions are a powerful tool in one-pot synthesis. An efficient iron-catalyzed, multi-component reaction has been developed for the synthesis of substituted diphenyl 1,3-thiazoles, demonstrating the feasibility of forming complex biaryl-like structures in a single step. nih.gov Such strategies, particularly those employing cross-dehydrogenative coupling (CDC), could be explored for the direct coupling of a substituted phenol and a difluorobenzene derivative.

Chemo- and Regioselective Synthesis

Achieving the correct substitution pattern on the aromatic rings of this compound is a significant challenge that requires high levels of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.

The synthesis of highly substituted phenols and benzenes with complete regiochemical control has been demonstrated through a one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu This method, which proceeds through a cascade of Diels-Alder, elimination, and retro-Diels-Alder reactions, allows for programmable substitution at any position on the benzene ring. oregonstate.edu

In the context of halogenation, which is crucial for introducing the chloro-substituent, directing effects of existing groups on the aromatic ring are paramount. For example, in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608), the sequence of halogenation and the use of protecting groups on an aniline (B41778) precursor are critical for achieving the desired 1,3,5-substitution pattern. chegg.com Electrophilic aromatic substitution reactions, guided by the directing effects of substituents, are fundamental to this control. chegg.comgoogle.com For the target molecule, selective chlorination of a phenol precursor would need to be directed to the meta-position relative to the hydroxyl group and the biphenyl linkage, a non-trivial synthetic challenge.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound would likely proceed via the coupling of two key precursors: a derivative of 3-chloro-5-hydroxyphenol and a 2,4-difluorophenyl-containing fragment. A common strategy for forming the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org

One essential precursor is 2,4-Difluorophenylboronic acid . This compound is a versatile reagent in Suzuki-Miyaura coupling reactions, valued for the enhanced reactivity and selectivity conferred by its fluorine substituents. chemimpex.com It can be synthesized from 2,4-difluorobromobenzene, which is converted to the corresponding Grignard reagent and then reacted with trimethylborate, followed by acidic workup to yield the desired boronic acid. chemicalbook.com

The other key precursor would be a halogenated 3,5-disubstituted phenol, such as 1-bromo-3-chloro-5-hydroxybenzene or a protected version thereof. The synthesis of such polysubstituted aromatic rings often requires multi-step sequences. A representative synthesis might start from a simpler precursor like 4-bromo-2-chloroaniline, which can be further functionalized. google.com The synthesis of 1-bromo-3-chloro-5-iodobenzene from nitrobenzene (B124822) involves a sequence of reduction, protection (acetylation), halogenations, deprotection, and diazotization/Sandmeyer-type reactions to install the substituents in the correct positions. chegg.com A similar strategic approach would be necessary to prepare the required chlorinated phenol precursor.

| Precursor/Intermediate | Common Synthetic Route |

| 2,4-Difluorophenylboronic acid | Grignard formation from 2,4-difluorobromobenzene followed by reaction with trimethyl borate (B1201080) and hydrolysis. chemicalbook.com |

| 1-Bromo-3-chloro-5-iodobenzene | A multi-step synthesis starting from nitrobenzene involving reduction, protection, sequential halogenations, deprotection, and a Sandmeyer reaction. chegg.com |

| Substituted Anilines (e.g., 4-Bromo-2-chloroaniline) | Often prepared through electrophilic aromatic substitution (halogenation) of a protected aniline (acetanilide). chegg.com |

| Chlorobenzene | Can be produced by the catalytic chlorination of benzene with chlorine in the presence of an iron catalyst. google.com |

This table contains interactive data. Click on a compound to learn more about its synthesis.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is contingent upon the careful optimization of reaction conditions. For the Suzuki-Miyaura coupling, which is central to forming the biphenyl structure, parameters such as the catalyst, base, solvent, and temperature play a crucial role.

Studies on the synthesis of biaryl analogs have shown that the choice of base and solvent system significantly impacts the reaction yield. For example, in the coupling of substituted phenylboronic acids with bromobenzenes, potassium phosphate (B84403) was identified as an effective base, and a mixed solvent system of ethanol and water (3:1) gave superior yields compared to solvents like toluene or DMF. nih.gov The catalyst, often a palladium complex, is also critical; Pd(OH)2 has been used effectively for these transformations. nih.gov

The optimization process often involves systematically varying these parameters. Machine learning and automated robotic systems have been employed to efficiently navigate the vast number of possible reaction conditions to find those that give the highest average yield across a wide range of substrates. chemistryviews.org After multiple iterative rounds of experiments and model refinement, optimized conditions can be identified that significantly improve upon initial benchmarks. chemistryviews.org

Below is a representative table illustrating how reaction parameters can be optimized for a generic Suzuki-Miyaura coupling reaction.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | K3PO4 | Toluene | 100 | 65 |

| 2 | Pd(OH)2 | K3PO4 | Toluene | 100 | 72 |

| 3 | Pd(OH)2 | K3PO4 | Toluene/Water | 80 | 85 |

| 4 | Pd(OH)2 | Na3PO4 | Toluene/Water | 80 | 73 acs.org |

| 5 | Pd(OH)2 | K3PO4 | Ethanol/Water | 65 | 90 nih.gov |

This interactive table demonstrates the effect of varying reaction conditions on the yield of a Suzuki-Miyaura cross-coupling reaction.

By systematically fine-tuning each of these variables, synthetic chemists can develop robust and scalable processes for the production of this compound and its analogs.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 2,4 Difluorophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The planned analysis for 3-Chloro-5-(2,4-difluorophenyl)phenol included:

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the two aromatic rings and confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)HRMS would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the presence of chlorine and fluorine through their characteristic isotopic patterns.

Despite the established utility of these analytical methods, the absence of specific, published spectroscopic data for this compound prevents the creation of the detailed data tables and in-depth research findings that were intended for this article. The scientific community awaits the synthesis and full characterization of this compound to populate the knowledge base with the requisite experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (molar mass: 240.63 g/mol ), analysis via ESI-MS is expected to show prominent peaks corresponding to the protonated or deprotonated molecular ions, depending on the mode of operation.

In positive ion mode, the molecule would likely capture a proton (H⁺), yielding a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 241.64. In negative ion mode, which is common for phenolic compounds due to the acidity of the hydroxyl proton, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 239.62. The presence of chlorine would also result in a characteristic isotopic pattern, with a secondary peak ([M+2]-H or [M+2]+H) at approximately two mass units higher, with an intensity about one-third of the main peak, corresponding to the ³⁷Cl isotope.

Table 1: Predicted ESI-MS Data for this compound

| Ion Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 241.64 | Positive |

| [M-H]⁻ | 239.62 | Negative |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structure.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the compound would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing in the 1450-1600 cm⁻¹ region. The presence of halogen substituents would be indicated by absorptions in the lower frequency region of the spectrum. The C-F stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ range, while the C-Cl stretch would likely appear in the 700-800 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200-3600 | Broad stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| C-F | 1100-1300 | Strong stretch |

| C-Cl | 700-800 | Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Table 3: General Parameters Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For this compound, the analysis would focus on carbon and hydrogen, as nitrogen and sulfur are not present. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₇ClF₂O) to confirm the compound's purity and empirical formula.

The theoretical composition can be calculated using the atomic masses of the constituent elements (C: 12.01, H: 1.01, Cl: 35.45, F: 19.00, O: 16.00) and the molecular weight of the compound (240.63 g/mol ). Experimental results are expected to be in close agreement with these calculated values, typically within ±0.4%.

Table 4: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

| Carbon (C) | C₁₂H₇ClF₂O | 59.90% |

| Hydrogen (H) | C₁₂H₇ClF₂O | 2.93% |

| Oxygen (O) | C₁₂H₇ClF₂O | 6.65% |

| Chlorine (Cl) | C₁₂H₇ClF₂O | 14.73% |

| Fluorine (F) | C₁₂H₇ClF₂O | 15.79% |

Theoretical Chemistry and Computational Modeling of 3 Chloro 5 2,4 Difluorophenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a substituted biphenyl (B1667301) phenol (B47542) like 3-Chloro-5-(2,4-difluorophenyl)phenol, these methods can predict its reactivity, stability, and spectroscopic properties.

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Phenolic Compounds Note: These values are illustrative, based on computational studies of structurally similar aromatic compounds, as direct published data for this compound is not available. The specific values for the target compound would require a dedicated computational study.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,6-dichloro-4-fluoro phenol | -6.89 | -1.25 | 5.64 |

| p-chlorophenol | -6.12 | -0.81 | 5.31 |

| p-fluorophenol | -6.14 | -0.81 | 5.33 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The EPS map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the oxygen atom of the hydroxyl group and the electronegative fluorine and chlorine atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a primary site of positive potential.

The EPS analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical for the physical and biological properties of phenolic compounds. researchgate.net

A detailed analysis of molecular orbitals (MOs) provides insight into the nature of chemical bonds and electron delocalization within the molecule. For this compound, the MOs would consist of σ orbitals forming the framework of single bonds and π orbitals arising from the p-orbitals of the two aromatic rings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium to large-sized molecules. acs.org It is particularly effective for geometry optimization and vibrational frequency calculations.

Before calculating other properties, the molecular geometry must be optimized to find the most stable, lowest-energy structure. DFT methods, typically using the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to perform this optimization. nih.govsci-hub.se

The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, a key parameter is the dihedral angle between the two aromatic rings, which determines the degree of planarity and conjugation in the molecule. The presence of substituents can create steric hindrance that leads to a twisted conformation.

Table 2: Typical Optimized Geometric Parameters for Substituted Phenols Note: These are representative values derived from computational studies on similar structures. ijaemr.commaterialsciencejournal.org The actual parameters for the title compound would be determined through specific DFT calculations.

| Parameter | Bond | Typical Bond Length (Å) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.39 - 1.40 |

| C-O (phenol) | 1.36 - 1.37 | |

| C-Cl | 1.74 - 1.75 | |

| C-F | 1.34 - 1.36 | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| C-C-O | ~120° | |

| C-O-H | ~109° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration and their corresponding frequencies (wavenumbers). researchgate.net The results are invaluable for interpreting experimental spectra and assigning specific absorption bands to the vibrations of functional groups.

Theoretical frequencies calculated using DFT methods are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data. ijrte.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound Note: The following wavenumbers are based on typical ranges reported for similar substituted phenolic and aromatic compounds in the literature. ijrte.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm-1) | Description |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, often broad band in IR |

| C-H stretch (aromatic) | 3000 - 3100 | Multiple weak to medium bands |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple medium to strong bands |

| C-O stretch (phenol) | 1200 - 1260 | Strong band in IR |

| O-H in-plane bend | 1150 - 1250 | Medium intensity |

| C-F stretch | 1100 - 1250 | Strong to very strong in IR |

| C-Cl stretch | 600 - 850 | Medium to strong band |

NMR Chemical Shift Predictions

This section would typically present predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational methods. The accuracy of these predictions is often validated by comparing them with experimentally obtained NMR data. Different levels of theory and basis sets, such as B3LYP/6-31G(d,p), are commonly employed for such calculations. nih.govrsc.org A data table comparing predicted and (if available) experimental shifts would be a central feature.

Molecular Dynamics Simulations

Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule, particularly the rotation around the bond connecting the two phenyl rings. This section would discuss the simulation parameters (force field, solvent model, temperature, and pressure) and the resulting trajectories. Analysis of these trajectories would reveal the most stable conformations, the energy barriers between them, and the nature of intramolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Prediction of Spectroscopic Signatures

Beyond NMR, computational methods can predict other spectroscopic properties. This subsection would have detailed the predicted infrared (IR) vibrational frequencies and their corresponding modes, as well as the ultraviolet-visible (UV-Vis) absorption maxima. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural elucidation of the compound.

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be used to explore the reactivity of this compound. For instance, the synthesis of this compound, likely via a Suzuki or Ullmann coupling reaction, could be modeled to understand the reaction mechanism. acs.orgorganic-chemistry.org This section would have presented the calculated energy profile of the reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. Such an analysis provides fundamental understanding of the reaction's feasibility and kinetics.

Without published research specifically on the theoretical and computational aspects of this compound, it is impossible to provide the detailed, data-driven article requested. The methodologies exist, but their application to this particular molecule has not been documented in a way that can be reported. Future computational studies would be necessary to generate the specific findings required to populate the outlined article structure.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 2,4 Difluorophenyl Phenol Transformations

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In 3-Chloro-5-(2,4-difluorophenyl)phenol, the positions ortho and para to the hydroxyl group on the first phenolic ring are the most likely sites for electrophilic attack.

Directing Effects of Substituents:

Hydroxyl (-OH): Strongly activating, ortho-, para-directing.

Chloro (-Cl): Deactivating, ortho-, para-directing.

Difluorophenyl group: This bulky group can exert steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

Considering these factors, electrophilic substitution is predicted to occur predominantly at the C2, C4, and C6 positions of the phenol (B47542) ring. The chlorine atom at C3 will exert a deactivating inductive effect, but its ortho-, para-directing influence will reinforce the directing effect of the hydroxyl group towards the C2 and C4 positions.

Predicted Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Predicted Major Products |

| Nitration | Dilute HNO₃ | 3-Chloro-5-(2,4-difluorophenyl)-2-nitrophenol and 3-Chloro-5-(2,4-difluorophenyl)-4-nitrophenol |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-3-chloro-5-(2,4-difluorophenyl)phenol and 4-Bromo-3-chloro-5-(2,4-difluorophenyl)phenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Steric hindrance from the difluorophenyl group might inhibit this reaction. If it proceeds, alkylation would likely occur at the less hindered positions. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Similar to alkylation, steric hindrance could be a significant factor. |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on the aryl rings of this compound is generally difficult due to the electron-rich nature of the aromatic rings. However, the presence of electron-withdrawing fluorine and chlorine atoms can facilitate such reactions under forcing conditions or if additional activating groups are present.

The chlorine atom on the phenol ring and the fluorine atoms on the second phenyl ring are potential sites for nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAAr reactions when the ring is activated.

Oxidation and Reduction Pathways

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents can convert the phenol to a phenoxy radical, which can then dimerize or undergo further reactions. Stronger oxidizing agents can lead to the formation of quinone-type structures or even ring-opening under harsh conditions. The presence of the halogen substituents may influence the stability of the resulting radical or quinone.

Reduction: The aromatic rings of this compound can be reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This would lead to the formation of the corresponding cyclohexanol (B46403) derivative. The C-Cl bond can also be cleaved under certain reductive conditions, a process known as hydrodechlorination.

Derivatization Strategies Targeting the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization, allowing for the modification of the compound's physical and chemical properties.

Common Derivatization Reactions:

| Reaction Type | Reagents | Product Class |

| Etherification (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I), strong base (e.g., NaH) | Alkyl aryl ethers |

| Esterification | Acyl chloride or acid anhydride, base (e.g., pyridine) | Aryl esters |

| Silylation | Silylating agent (e.g., TMSCl), base | Silyl ethers |

These reactions typically proceed under standard conditions for phenol derivatization. The choice of reagents and reaction conditions can be tailored to achieve specific derivatives.

Reactions Involving the Halogen Substituents (Chlorine and Fluorine)

The halogen substituents on the aromatic rings can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

| Reaction Name | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(0) complex | Organoboron reagent | Biaryl compound with a new C-C bond |

| Heck Coupling | Pd(0) complex | Alkene | Alkenyl-substituted phenol |

| Buchwald-Hartwig Amination | Pd(0) complex | Amine | Aryl amine |

| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst | Terminal alkyne | Alkynyl-substituted phenol |

The relative reactivity of the C-Cl and C-F bonds in these reactions would depend on the specific catalytic system and reaction conditions. Generally, C-Cl bonds are more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions.

Reaction Kinetics and Thermodynamics

Kinetics: The rates of electrophilic aromatic substitution will be influenced by the electron-donating ability of the hydroxyl group and the deactivating effects of the halogens. The steric bulk of the difluorophenyl group will also play a significant role in determining the reaction rates at different positions. For nucleophilic substitution, the reaction rate will depend on the strength of the nucleophile, the nature of the leaving group, and the presence of any activating groups.

Thermodynamics: The thermodynamic stability of the products will determine the position of equilibrium in reversible reactions. Computational chemistry methods could be employed to estimate the thermodynamic parameters for various potential reactions.

Investigation of Intermediate Species and Transition States

The investigation of reaction mechanisms involves the characterization of transient species such as intermediates and transition states.

Electrophilic Aromatic Substitution: The mechanism proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate, which is influenced by the substituents on the ring, determines the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this complex is enhanced by electron-withdrawing groups.

Computational Studies: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of intermediates and transition states, and provide insights into the reaction mechanisms.

Further experimental and computational research is needed to fully elucidate the chemical reactivity and mechanistic details of this compound transformations.

Structure Reactivity Relationships and Design of Analogues

Impact of Halogen Substituents on Reactivity and Selectivity

The halogen atoms (one chlorine and two fluorine) are critical determinants of the molecule's electronic landscape and, consequently, its reactivity. Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to their lone pairs of electrons.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative, pulling electron density away from the aromatic rings. This deactivates the rings towards electrophilic aromatic substitution, making reactions like nitration or acylation require harsher conditions than for unsubstituted phenol (B47542). The fluorine atoms, being more electronegative than chlorine, have a stronger inductive effect.

In 3-Chloro-5-(2,4-difluorophenyl)phenol, the chlorine on the first ring and the fluorine atoms on the second ring reduce the electron density of the aromatic systems. Theoretical studies on similar halogenated compounds show that the atomic electronegativity of the halogen can have a regulatory effect on reaction behaviors. researchgate.net For instance, in electrophilic substitution reactions on the first ring, the chlorine atom and the hydroxyl group will direct incoming electrophiles. The hydroxyl group is a strong activating, ortho, para-director, while the chlorine is a deactivating, ortho, para-director. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The position meta to the chlorine is also C2 and C6. Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6, with the hydroxyl group's influence being dominant.

The presence of chlorine substituents in the meta position relative to the hydroxyl group has been shown in other phenolic compounds to interfere with certain reactions, such as ring cleavage during chlorination. nih.gov This suggests that the substitution pattern is crucial for selectivity. The interplay of these effects is summarized in the table below.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Directing Influence (Electrophilic Substitution) |

|---|---|---|---|---|

| -Cl | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |

| -F | Very Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |

| -OH | Weakly Electron-Withdrawing | Strongly Electron-Donating | Activating | Ortho, Para |

Role of the Phenolic Hydroxyl Group in Chemical Transformations

The phenolic hydroxyl group is arguably the most reactive site in the molecule for many chemical transformations. Its properties and reactivity are central to the derivatization of the compound.

Acidity: Phenols are weakly acidic because the resulting phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring. tru.ca The presence of electron-withdrawing groups, like the chlorine and the difluorophenyl moiety, enhances this acidity by further stabilizing the conjugate base. This makes the proton on the hydroxyl group susceptible to abstraction by bases, facilitating reactions such as ether and ester formation.

Nucleophilicity: The oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles. This is the basis for key derivatization reactions like O-alkylation (to form ethers) and O-acylation (to form esters).

Ring Activation: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, strongly directing incoming electrophiles to the positions ortho and para to it. nih.gov This effect is often strong enough to overcome the deactivating effects of the halogen substituents.

C–O Bond Cleavage: While the phenolic C–O bond is strong (bond dissociation energy ≈ 111 kcal/mol), its cleavage allows for the direct functionalization of the aromatic ring. researchgate.net This transformation is challenging but can be achieved using specific reagents or catalytic systems, enabling the replacement of the hydroxyl group with other functionalities. researchgate.netuni.edu

Oxidation: Phenols can be oxidized to form quinones or undergo ring cleavage, especially under strong oxidizing conditions or through reactions with radicals like the hydroxyl radical (•OH). nih.gov The specific products depend heavily on the reaction conditions and the substitution pattern on the ring.

Influence of the 2,4-Difluorophenyl Moiety on Electronic and Steric Properties

Electronic Influence: The two fluorine atoms strongly withdraw electron density from the phenyl ring they are attached to via the inductive effect. This makes the 2,4-difluorophenyl ring itself highly electron-deficient and less susceptible to electrophilic attack. This strong electron-withdrawing nature is transmitted to the first phenolic ring, contributing to the increased acidity of the hydroxyl group. The fluorine anomaly, where its π-electron donation is more effective than for other halogens due to better orbital overlap, can slightly counteract this, but the inductive effect dominates. researchgate.net

Steric Influence: The biphenyl (B1667301) linkage is not typically planar due to steric hindrance between the hydrogens at the ortho positions of the two rings. The presence of a fluorine atom at position 2' of the second ring further increases this steric hindrance. This twisting of the biphenyl bond (dihedral angle) can have significant consequences:

It can restrict rotation around the C-C bond connecting the two rings.

It can sterically hinder reactions at sites close to the biphenyl linkage, such as the C2 and C6 positions of the phenolic ring.

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of analogues of this compound can be approached by modifying any of its three key components. Synthetic strategies often involve multi-step sequences starting from simpler, commercially available building blocks.

Modification of the Phenolic Ring: Analogues can be created by replacing the chlorine atom with other halogens (Br, I) or with alkyl, alkoxy, or nitro groups. Additional substituents could also be introduced. A common synthetic route involves the construction of the substituted phenol before coupling it with the second aromatic ring. For example, a key intermediate like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid can be synthesized and then derivatized. semanticscholar.org

Modification of the 2,4-Difluorophenyl Moiety: The substitution pattern of the fluorine atoms can be altered (e.g., to 2,5-difluoro or 3,5-difluoro), or they can be replaced with other electron-withdrawing or -donating groups. The synthesis of such analogues would typically involve Suzuki-Miyaura or other cross-coupling reactions between a substituted phenylboronic acid and a substituted halophenol.

Derivatization of the Hydroxyl Group: This is the most direct way to create analogues. Standard organic reactions can be used to convert the hydroxyl group into a wide variety of other functional groups, as outlined in the table below.

| Reaction Type | Reagent | Product Functional Group | Example Analogue Class |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Ether (-OR) | 3-Chloro-5-(2,4-difluorophenyl)anisole |

| O-Acylation | Acyl chloride or Anhydride (e.g., Acetyl chloride) | Ester (-OCOR) | 3-Chloro-5-(2,4-difluorophenyl)phenyl acetate |

| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonate Ester (-OSO₂R) | 3-Chloro-5-(2,4-difluorophenyl)phenyl tosylate |

| Conversion to Triflate | Triflic anhydride | Triflate (-OTf) | 3-Chloro-5-(2,4-difluorophenyl)phenyl trifluoromethanesulfonate |

The synthesis of related complex halogenated phenols often involves steps like nitration, reduction of the nitro group to an amine, diazotization, and subsequent substitution or hydrolysis. semanticscholar.orggoogle.com For instance, the synthesis of rafoxanide, a halogenated salicylanilide, involves the reaction of a substituted aminobenzene with a diiodosalicylic acid. nih.gov These established synthetic methodologies provide a robust toolkit for creating a diverse library of analogues.

Elucidation of Structure-Reactivity Correlations for Derivatization

To rationally design analogues and optimize reaction conditions, it is essential to understand the quantitative relationship between molecular structure and chemical reactivity. Structure-reactivity correlations, often studied using Hammett plots and their extensions (e.g., Taft or Charton equations), provide this insight. rsc.orgresearchgate.netresearchgate.net

For the derivatization of this compound and its analogues, these studies would involve:

Systematic Synthesis: A series of analogues would be synthesized where one substituent is systematically varied (e.g., changing the group at the 3-position from Cl to H, F, Br, CH₃, OCH₃, NO₂).

Kinetic Studies: The rates of a specific derivatization reaction (e.g., esterification with a standard acyl chloride) would be measured for each analogue under identical conditions.

Correlation Analysis: The logarithm of the measured reaction rate constants (log k) would be plotted against a known substituent parameter (e.g., Hammett's σ, σ⁺, or σ⁻) that quantifies the electronic effect of the substituent.

Interpretation: A linear correlation (a linear free-energy relationship) indicates that the reaction rate is systematically controlled by the electronic effects of the substituents. The slope of the line (the reaction constant, ρ) provides information about the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (i.e., negative charge builds up in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (positive charge builds up). researchgate.net

Such analyses can distinguish between different mechanistic pathways. For example, in nucleophilic substitution reactions of substituted phenyl benzoates, the nature of the correlation can indicate whether the formation of an addition intermediate or the departure of the leaving group is the rate-determining step. rsc.orgresearchgate.net By applying these principles, one can predict the reactivity of new, unsynthesized analogues and select the most promising candidates for specific applications.

Molecular Interactions of 3 Chloro 5 2,4 Difluorophenyl Phenol

Hydrogen Bonding Interactions

Hydrogen bonding is a primary directional interaction for 3-Chloro-5-(2,4-difluorophenyl)phenol, primarily mediated by its phenolic hydroxyl (-OH) group. This group can function as both a hydrogen bond donor and an acceptor.

As a Donor: The electropositive hydrogen of the hydroxyl group can form strong hydrogen bonds with electronegative atoms such as oxygen, nitrogen, and even the electron-rich regions of its own halogen substituents (chlorine and fluorine). In the solid state, this typically leads to the formation of chains or cyclic motifs with other molecules of the same type (O-H···O). In the presence of other compounds, it can interact with functional groups like carbonyls, amines, or ethers.

As an Acceptor: The lone pairs of electrons on the phenolic oxygen atom allow it to act as a hydrogen bond acceptor, interacting with donor groups from other molecules, including other phenols or water.

The strength of these hydrogen bonds is influenced by the electronic environment. The presence of the electron-withdrawing chlorine on the same ring slightly increases the acidity of the phenolic proton, potentially strengthening its capacity as a hydrogen bond donor.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |

| O-H···O | Phenolic -OH | Phenolic -O, Carbonyl, Ether | 5 - 8 | Key interaction in self-assembly and crystal packing. |

| O-H···N | Phenolic -OH | Amine, Pyridine | 6 - 9 | Important for interactions with nitrogenous bases. |

| N-H···O | Amine, Amide | Phenolic -O | 4 - 7 | Relevant in biological contexts or co-crystals. |

| O-H···Cl/F | Phenolic -OH | Chlorine/Fluorine Atom | 1 - 3 | Weaker interaction, contributes to conformational stability. |

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophile. nih.gov In this compound, both chlorine and fluorine atoms can participate, though their roles differ significantly.

Chlorine as a Halogen Bond Donor: The chlorine atom attached to the phenyl ring possesses a positive σ-hole along the C-Cl bond axis. youtube.com This allows it to act as a halogen bond donor, interacting with Lewis bases such as the oxygen of a carbonyl group, the nitrogen of a pyridine, or the oxygen of its own phenolic group. The strength of this interaction follows the order I > Br > Cl > F, making chlorine a moderately effective halogen bond donor. nih.gov

Fluorine as a Halogen Bond Donor: Fluorine is the most electronegative element and generally has a negative electrostatic potential all around, making it a very weak halogen bond donor under normal circumstances. nih.gov

Halogens as Acceptors: The electron-rich equatorial belt around both chlorine and fluorine atoms can act as a weak hydrogen bond or halogen bond acceptor. nih.gov This can lead to interactions like O-H···Cl or C-Cl···Cl contacts. Computational studies have shown that intramolecular hydrogen bonds to the electron-rich belt of a halogen can enhance its σ-hole, a phenomenon known as the Hydrogen Bond Enhanced Halogen Bond (HBeXB), which can strengthen its donor capabilities. mdpi.comnih.gov

| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Energy (kcal/mol) | Characteristics |

| C-Cl···O | Chlorine | Carbonyl, Hydroxyl | 2 - 4 | Directional; important for crystal engineering. |

| C-Cl···N | Chlorine | Amine, Pyridine | 2.5 - 5 | Stronger than C-Cl···O; relevant in biological recognition. |

| C-Cl···π | Chlorine | Aromatic Ring | 1 - 3 | Contributes to packing and conformational stability. |

| O-H···Cl | Hydrogen | Chlorine | 1 - 2.5 | Weak hydrogen bond; halogen acts as the acceptor. |

π-Stacking and Aromatic Interactions

The presence of two aromatic rings—the 3-chloro-5-hydroxyphenyl ring and the 2,4-difluorophenyl ring—enables various π-interactions that are critical for molecular assembly.

π-π Stacking: The interaction between the two rings is a key determinant of the molecule's conformation and packing. The 2,4-difluorophenyl ring is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This creates a significant quadrupole moment that favors interactions with the more electron-rich chlorophenol ring. These interactions are typically not perfectly cofacial but are parallel-displaced or offset, maximizing the attraction between regions of opposite electrostatic potential. Such interactions between fluorinated and non-fluorinated rings are a well-established motif in crystal engineering. rsc.org

| Interaction Type | Interacting Moieties | Geometry | Influencing Factors |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Parallel-displaced, T-shaped, Sandwich | Substituent effects (electron-donating/withdrawing groups), Quadrupole moments. researchgate.net |

| C-H···π | Aromatic C-H ↔ Phenyl Ring Face | Hydrogen points toward the π-system | Acidity of the C-H proton, electron density of the π-face. |

| Halogen···π | C-Cl/C-F ↔ Phenyl Ring Face | Halogen points toward the π-system | Size of the halogen's σ-hole, electron density of the π-face. |

Van der Waals Forces and Hydrophobic Interactions

In an aqueous environment, hydrophobic interactions become dominant. The nonpolar aromatic rings of this compound will tend to self-associate to minimize their disruptive contact with the hydrogen-bonded network of water molecules. This process is entropically driven and is fundamental to the molecule's low solubility in water and its binding to hydrophobic pockets in proteins.

Solvation Effects and Solvent Interactions

The interaction of this compound with a solvent depends heavily on the solvent's properties. The differential stabilization of the ground and excited electronic states by the solvent can lead to changes in the UV-visible absorption spectrum, a phenomenon known as solvatochromism. wikipedia.org

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, the primary interaction is strong hydrogen bonding where the phenolic -OH group acts as both a donor to and an acceptor from solvent molecules.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as strong hydrogen bond acceptors. The phenolic -OH group of the solute will form hydrogen bonds by donating its proton to the solvent molecules (e.g., O-H···O=S(CH₃)₂).

Nonpolar Solvents (e.g., Toluene (B28343), Hexane): In such solvents, interactions are dominated by weaker van der Waals forces. The aromatic nature of toluene may allow for π-stacking interactions with the solute's phenyl rings.

Halogenated Solvents (e.g., Chloroform, Dichloromethane): Interactions in these solvents can be complex, involving dipole-dipole forces and potential weak hydrogen bonding (C-H···O) or halogen bonding (C-Cl···Cl-C). Some halogenated solvents are known to induce solvatochromic shifts through halogen/π interactions. rsc.orgnih.gov

| Solvent Class | Primary Solute Group Involved | Dominant Interaction Type | Expected Effect on Solubility |

| Polar Protic | -OH | Hydrogen Bonding (Donor & Acceptor) | Moderate |

| Polar Aprotic | -OH | Hydrogen Bonding (Donor) | Good |

| Nonpolar Aromatic | Phenyl Rings | π-Stacking, Van der Waals | Moderate |

| Nonpolar Aliphatic | Entire Molecule | Van der Waals (Dispersion) | Poor |

Advanced Analytical Techniques for Characterization and Quantification

Chromatography-Mass Spectrometry (LC-MS, GC-MS)

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of 3-Chloro-5-(2,4-difluorophenyl)phenol, even in complex matrices. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suitable for the analysis of phenolic compounds. perkinelmer.com LC-MS simplifies the analysis process for many phenols by eliminating the need for derivatization, which is often required for GC-MS. For a compound like this compound, a reverse-phase HPLC separation followed by detection with a tandem mass spectrometer (MS/MS) would be a common approach. perkinelmer.com Electrospray ionization (ESI) in negative mode is typically effective for phenols, as they readily deprotonate to form [M-H]⁻ ions.

Hypothetical LC-MS parameters for the analysis of this compound are presented in the table below.

| Parameter | Value |

| Chromatography System | UHPLC |

| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Optimized for separation from impurities |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 255.0 (for [M-H]⁻ of C₁₂H₆ClF₂O⁻) |

| Product Ions (Q3) | Fragmentation pattern would be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective technique, particularly for assessing volatile impurities and regioisomers. Given the phenolic nature of the target compound, derivatization may be employed to improve chromatographic peak shape and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic phenolic proton into a less active trimethylsilyl (B98337) ether.

A study on the closely related compound, 3-chloro-5-fluorophenol, successfully developed a GC-FID method to separate all possible regioisomers, demonstrating the power of GC in resolving positional isomers which can be challenging to separate by other means. This methodology could be adapted for this compound. The use of a mid-polarity column, such as one containing a trifluoropropyl stationary phase, can be effective for separating halogenated compounds.

The mass spectrum obtained by GC-MS would show a characteristic molecular ion peak and an isotopic pattern consistent with the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the molecular ion peak).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for assessing the purity of pharmaceutical raw materials and other chemical compounds. For this compound, a reverse-phase HPLC method would be developed and validated to separate the main component from any synthesis-related impurities or degradation products.

The method would typically involve a C18 or phenyl-hexyl column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution is often employed to ensure the separation of compounds with a wide range of polarities. UV detection would be set at a wavelength where the molecule exhibits significant absorbance, likely in the range of 220-280 nm, corresponding to the π-π* transitions of the aromatic rings. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

The table below outlines a typical set of HPLC conditions for purity assessment.

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 mg/mL in Acetonitrile/Water |

Thermal Analysis (e.g., TGA, DSC) for Purity and Stability Studies

Thermal analysis techniques are crucial for evaluating the physical properties, purity, and stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and decomposition profile. A sharp, single-step mass loss in the TGA thermogram would indicate a clean decomposition process, while the presence of residual mass at high temperatures could suggest the formation of non-volatile byproducts.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions. For a pure, crystalline sample of this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

| Technique | Information Provided | Typical Observation for a Pure Compound |

| TGA | Thermal stability, decomposition temperature | A single, sharp weight loss step at a high temperature. |

| DSC | Melting point, heat of fusion, polymorphism | A sharp, well-defined endothermic peak at the melting point. |

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis for Electronic Transitions)

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its substituted biphenyl (B1667301) structure. These absorptions arise from π → π* transitions within the aromatic rings. The substitution pattern, including the chloro and fluoro groups, will influence the position (λmax) and intensity (molar absorptivity) of these bands. The spectrum is typically recorded in a solvent like methanol or ethanol (B145695).

Raman Spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. For instance, C-Cl stretching vibrations typically appear in the lower wavenumber region of the spectrum. Other prominent bands would include C-F stretching, C-O stretching of the phenol (B47542) group, and aromatic C-C stretching modes.

| Spectroscopic Feature | Expected Wavenumber/Wavelength Range |

| UV-Vis λmax (π → π)* | ~220-280 nm |

| Raman C-Cl Stretch | 600-800 cm⁻¹ |

| Raman Aromatic Ring Modes | 1400-1650 cm⁻¹ |

| Raman C-F Stretch | 1000-1400 cm⁻¹ |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration and purity of organic compounds with high precision and accuracy. ¹H qNMR can be used to determine the purity of this compound by integrating the signals of its protons against a certified internal standard of known purity and concentration.

For the analysis, a specific, well-resolved proton signal from the analyte is chosen for quantification. An internal standard with a known concentration and a signal in a clear region of the spectrum is added. The purity of the target compound can then be calculated based on the integral ratios, the number of protons giving rise to each signal, and the molecular weights of the analyte and the standard. This technique is particularly valuable as it does not require a reference standard of the analyte itself for calibration.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Precursor for Advanced Organic Synthesis

The strategic placement of chloro, fluoro, and hydroxyl functional groups on the biphenyl (B1667301) scaffold of 3-Chloro-5-(2,4-difluorophenyl)phenol makes it a highly versatile precursor for the synthesis of more complex organic molecules. The phenolic hydroxyl group can undergo a variety of chemical transformations, including etherification and esterification, to introduce new functionalities. smolecule.com Furthermore, the chloro substituent can be a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds and construct larger, conjugated systems. wikipedia.orglibretexts.orgnih.gov

The fluorine atoms on the phenyl ring, while generally less reactive towards nucleophilic substitution, significantly influence the electronic properties of the molecule, enhancing its stability and modulating the reactivity of other sites. nih.gov This tailored reactivity allows for selective modifications at different positions on the molecule, enabling the construction of intricate molecular architectures. For instance, derivatization of the hydroxyl group can be achieved under specific conditions, paving the way for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and agrochemicals. nih.govdoi.orgresearchgate.net

Ligand Design and Coordination Chemistry

The phenolic oxygen of this compound provides a coordination site for metal ions, making it a potential candidate for ligand design in coordination chemistry. Upon deprotonation, the resulting phenoxide can act as a monodentate or, with further functionalization, a multidentate ligand, capable of forming stable complexes with a variety of transition metals. orientjchem.orgmdpi.com The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-withdrawing chloro and fluoro substituents on the biphenyl backbone.

These halogen atoms can influence the electron density at the metal center, thereby affecting the catalytic activity and stability of the complex. mdpi.com The design of such ligands is crucial in the development of novel catalysts for a range of organic transformations, including oxidation reactions and carbon-carbon bond-forming reactions. The steric bulk of the biphenyl group can also play a role in controlling the coordination geometry around the metal center, which is a key factor in determining the selectivity of catalytic processes.

Building Block for Functional Materials

The unique combination of a rigid biphenyl core, halogen substituents, and a reactive phenolic group makes this compound an attractive building block for the synthesis of functional materials. Fluorinated biphenyls are known to be key components in the development of liquid crystals, organic solar cells, and other optoelectronic devices due to their unique electronic properties and stability. nih.govmdpi.com The incorporation of this compound into polymer backbones, either through the phenolic hydroxyl group or via coupling reactions at the chlorinated position, could lead to the development of new polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. man.ac.ukrsc.org

The presence of fluorine can impart desirable properties such as hydrophobicity and low surface energy to the resulting materials. qualitas1998.net These characteristics are highly sought after in applications ranging from advanced coatings and membranes to specialized electronic components. The tailored synthesis of polymers and other materials incorporating this fluorinated biphenyl phenol (B47542) could open up new avenues for the creation of high-performance materials with customized functionalities.

Role in Catalytic Systems

Metal complexes derived from ligands based on this compound have the potential to serve as efficient catalysts in various chemical transformations. The electronic and steric environment around the metal center, dictated by the ligand, is a critical determinant of catalytic performance. The electron-withdrawing nature of the halogen substituents can enhance the Lewis acidity of the metal center, which can be beneficial in certain catalytic cycles. csuohio.edu

For instance, transition metal complexes featuring phenoxide ligands are known to catalyze a range of reactions, including polymerization and oxidation processes. orientjchem.org By systematically modifying the structure of the ligand, for example, by introducing additional coordinating groups, it is possible to create catalysts with improved activity, selectivity, and stability for specific applications. The development of such catalytic systems is a continuous effort in the field of green chemistry and sustainable industrial processes.

Methodologies for Incorporation into Complex Architectures

The integration of this compound into more complex molecular architectures can be achieved through a variety of synthetic methodologies. The phenolic hydroxyl group serves as a versatile anchor for derivatization, allowing for its incorporation into larger molecules through ether or ester linkages. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the site of the chlorine atom. wikipedia.orgnih.govorganic-chemistry.org This enables the connection of the biphenylphenol unit to other aromatic or aliphatic moieties, leading to the construction of elaborate molecular frameworks. Furthermore, the strategic functionalization of the aromatic rings through electrophilic substitution reactions could provide additional points for connection and elaboration, although the directing effects of the existing substituents would need to be carefully considered. These synthetic strategies provide a toolbox for chemists to incorporate the unique properties of this compound into a wide array of complex and functional molecules.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H7ClF2O | 240.64 | 1262002-54-9 |

| 3-Chloro-5-fluorophenol | C6H4ClFO | 146.54 | 202982-70-5 |

| 3-Chloro-5-phenylphenol | C12H9ClO | 204.65 | 75895-54-4 |

| 3-Chloro-5-(2,3-difluorophenyl)phenol | C12H7ClF2O | 240.63 | 1261960-95-5 |

| 3-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | 192.55 | 150444-95-4 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Chloro-5-(2,4-difluorophenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative of 2,4-difluorophenyl and a chlorinated phenolic precursor. Optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) is critical for yield improvement. Reaction monitoring via TLC or HPLC ensures intermediate purity . For halogenated phenols, temperature control (80–100°C) minimizes side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C/¹⁹F) resolves substituent positions, with ¹⁹F NMR particularly useful for distinguishing ortho/para fluorine environments . X-ray crystallography confirms spatial arrangement, though crystal growth may require slow evaporation from polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s acidity and reactivity?